molecular formula C13H10N2O B12536310 5-Methoxy-2-(pyridin-2-yl)benzonitrile

5-Methoxy-2-(pyridin-2-yl)benzonitrile

Cat. No.: B12536310
M. Wt: 210.23 g/mol
InChI Key: CSRGDZQTFCMHSK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-2-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the 5-position and a pyridin-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyridin-2-yl)benzonitrile typically involves the reaction of 5-methoxybenzonitrile with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(pyridin-3-yl)benzonitrile
  • 5-Methoxy-2-(pyridin-4-yl)benzonitrile
  • 5-Methoxy-2-(pyridin-2-yl)benzaldehyde
  • 5-Methoxy-2-(pyridin-2-yl)benzoic acid

Uniqueness

5-Methoxy-2-(pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyridin-2-yl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-methoxy-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C13H10N2O/c1-16-11-5-6-12(10(8-11)9-14)13-4-2-3-7-15-13/h2-8H,1H3

InChI Key

CSRGDZQTFCMHSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=N2)C#N

Origin of Product

United States

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